molecular formula C12H10O4 B15095171 3-(5-Methoxy-benzofuran-2-yl)-acrylic acid

3-(5-Methoxy-benzofuran-2-yl)-acrylic acid

Cat. No.: B15095171
M. Wt: 218.20 g/mol
InChI Key: COTYNRCXGDFHBP-HWKANZROSA-N
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Description

3-(5-Methoxy-benzofuran-2-yl)-acrylic acid: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position of the benzofuran ring and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.

  • Substitution: : The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : In biological research, benzofuran derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: : The compound and its derivatives are investigated for their potential therapeutic applications. For example, some benzofuran derivatives have shown promise as acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases .

Industry: : In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and pharmaceuticals. They are also used as intermediates in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methoxy-benzofuran-2-yl)-acrylic acid is unique due to the presence of both the methoxy group and the acrylic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(E)-3-(5-methoxy-1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10O4/c1-15-9-2-4-11-8(6-9)7-10(16-11)3-5-12(13)14/h2-7H,1H3,(H,13,14)/b5-3+

InChI Key

COTYNRCXGDFHBP-HWKANZROSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC(=C2)/C=C/C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C=CC(=O)O

Origin of Product

United States

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